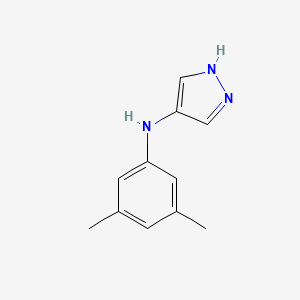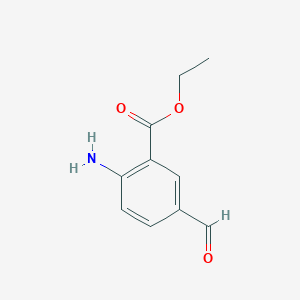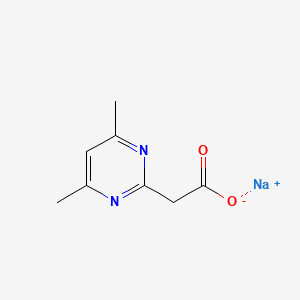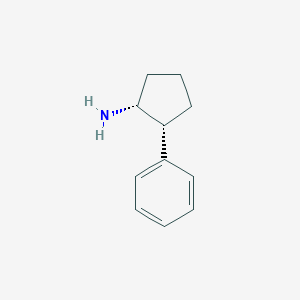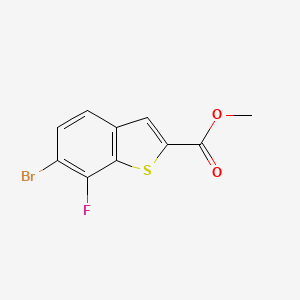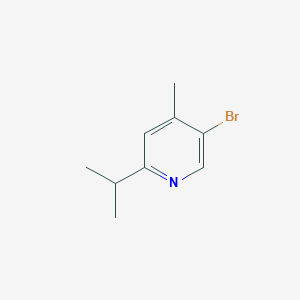
5-Bromo-4-methyl-2-(propan-2-yl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-4-methyl-2-(propan-2-yl)pyridine is a heterocyclic organic compound that belongs to the pyridine family It is characterized by a bromine atom at the 5th position, a methyl group at the 4th position, and an isopropyl group at the 2nd position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 5-Bromo-4-methyl-2-(propan-2-yl)pyridine involves the bromination of 4-methyl-2-(propan-2-yl)pyridine. This reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.
化学反应分析
Types of Reactions
5-Bromo-4-methyl-2-(propan-2-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in solvents like ethanol or ether.
Major Products
Substitution: Formation of 4-methyl-2-(propan-2-yl)pyridine derivatives with various functional groups.
Oxidation: Formation of 4-methyl-2-(propan-2-yl)pyridine-5-carboxylic acid.
Reduction: Formation of 4-methyl-2-(propan-2-yl)piperidine.
科学研究应用
5-Bromo-4-methyl-2-(propan-2-yl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new drugs targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 5-Bromo-4-methyl-2-(propan-2-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the pyridine ring play crucial roles in its binding affinity and specificity towards these targets.
相似化合物的比较
Similar Compounds
- 4-Bromo-2-methylpyridine
- 2-Bromo-6-methylpyridine
- 4-(Bromomethyl)pyridine
Uniqueness
5-Bromo-4-methyl-2-(propan-2-yl)pyridine is unique due to the presence of both a bromine atom and an isopropyl group on the pyridine ring. This combination of substituents imparts distinct chemical and physical properties, making it a valuable compound for various applications. Its specific substitution pattern also allows for selective reactions and interactions that are not possible with other similar compounds.
属性
IUPAC Name |
5-bromo-4-methyl-2-propan-2-ylpyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN/c1-6(2)9-4-7(3)8(10)5-11-9/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJXJOMHSZXTXIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Cbz-8-Oxa-2,5-diaza-spiro[3.5]nonane](/img/structure/B8051227.png)
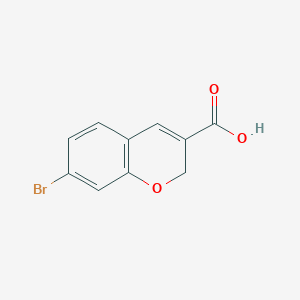
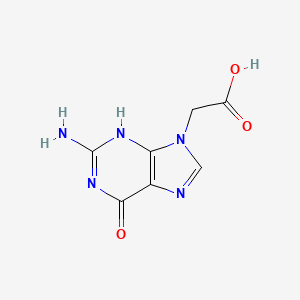
![rel-((3aR,6aR)-Octahydrocyclopenta[c]pyrrol-3a-yl)methanol](/img/structure/B8051265.png)
![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-[(3-methylphenyl)methyl]piperidine-4-carboxylic acid](/img/structure/B8051273.png)
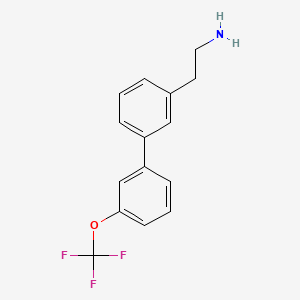

![4,4,5,5-Tetramethyl-2-[3-(2,2,2-trifluoroethyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B8051291.png)
